![molecular formula C16H21ClN4O2 B10992651 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10992651.png)
4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a chlorophenyl group, and a cyclopropylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with cyclopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid hydrochloride
- 4-(4-chlorophenyl)-2-(cyclopropylamino)pyridine-3-carbonitrile
Uniqueness
4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities
Biological Activity
The compound 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H21ClN4O2 with a molecular weight of 364.9 g/mol. The structure includes a piperazine ring, a chlorophenyl group, and a cyclopropylamino moiety, which contribute to its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C16H21ClN4O2 |
Molecular Weight | 364.9 g/mol |
Structural Features | Piperazine, Chlorophenyl, Cyclopropylamino |
Preliminary studies suggest that This compound may act as an inhibitor of specific kinases or receptors. Compounds with similar structures have been noted for their roles in treating neurological disorders and various cancers, indicating that this compound could also have significant therapeutic applications.
In Vitro Studies
In vitro assays are essential for evaluating the biological activity of this compound. Research indicates that it may exhibit:
- Kinase Inhibition : Potential inhibition of kinases involved in cancer pathways.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.
Case Studies and Comparative Analysis
Several compounds structurally related to This compound have been studied for their biological activities:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
4-(4-chlorophenyl)-N-[2-(cyclobutylamino)-2-oxoethyl]piperazine-1-carboxamide | Similar piperazine framework but with a cyclobutyl group | Potential anti-cancer activity |
1-(3-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]piperazine-1-carboxamide | Contains isopropyl instead of cyclopropyl | Investigated for neuroprotective effects |
4-(3-fluorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide | Fluorine substitution on phenyl ring | Explored for kinase inhibition |
These comparisons highlight how variations in substituents can significantly impact biological activity and pharmacological profiles.
Synthesis and Modification
The synthesis of This compound involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Piperazine Ring : Using appropriate amines and carbonyl compounds.
- Chlorination : Introducing the chlorophenyl group.
- Cyclopropyl Group Addition : Attaching the cyclopropylamino moiety through nucleophilic substitution.
Careful control of reaction conditions is crucial to ensure high yields and purity .
Future Directions and Research Implications
Given the promising preliminary findings regarding the biological activity of This compound , further research is warranted. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
- In Vivo Evaluations : Assessing efficacy and safety through animal models.
- Clinical Trials : Exploring therapeutic applications in human subjects.
Properties
Molecular Formula |
C16H21ClN4O2 |
---|---|
Molecular Weight |
336.81 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H21ClN4O2/c17-12-2-1-3-14(10-12)20-6-8-21(9-7-20)16(23)18-11-15(22)19-13-4-5-13/h1-3,10,13H,4-9,11H2,(H,18,23)(H,19,22) |
InChI Key |
RWLSLNUDDFLLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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